

# Hsd17B13-IN-90 and Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

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## Compound of Interest

Compound Name: Hsd17B13-IN-90

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## Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic validation has identified 17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD and NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide focuses on the preclinical data and methodologies related to small molecule inhibitors of HSD17B13 developed by Inipharma, likely encompassing the internal designation **Hsd17B13-IN-90**, with a specific focus on the publicly disclosed compounds INI-678 and INI-822. These inhibitors have demonstrated potent and selective activity, leading to promising results in preclinical models of NAFLD/NASH, including reductions in key fibrosis markers.

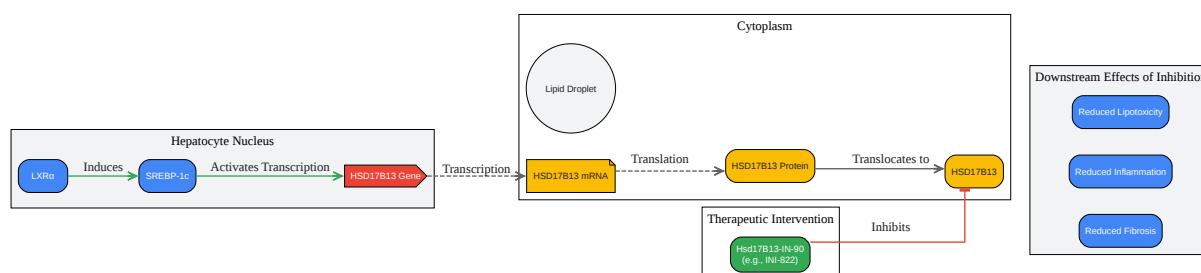
## Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.<sup>[1][2]</sup> While its precise physiological function is still under investigation, it is understood to be involved in the metabolism of steroids, bioactive lipids, and retinol.<sup>[3][4]</sup> Genome-wide association studies (GWAS) have robustly linked loss-of-function variants of HSD17B13 to protection against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.<sup>[5]</sup> This genetic

evidence provides a strong rationale for the therapeutic inhibition of HSD17B13 as a strategy to mitigate liver damage in patients with NAFLD.

## Mechanism of Action and Signaling Pathway

The expression of HSD17B13 is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. The proposed signaling pathway involves the induction of HSD17B13 expression in hepatocytes, leading to its localization on lipid droplets where it exerts its enzymatic activity. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism and reduce lipotoxicity, thereby preventing the inflammatory and fibrotic processes that drive NASH progression.



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Caption: Proposed signaling pathway of HSD17B13 and the mechanism of its inhibition.

## Preclinical Data for Inipharm's HSD17B13 Inhibitors

While "**Hsd17B13-IN-90**" is not a publicly available designation, Inipharma has disclosed preclinical data for its small molecule inhibitors, INI-678 and INI-822. These compounds are potent and selective inhibitors of HSD17B13.

## In Vitro Efficacy

Compound	Assay	Model	Key Findings	Reference
INI-678	Enzyme Inhibition	Biochemical Assay	Low nM potency	[3]
Selectivity	Off-target Panel	No inhibition of other HSD17B family members or other enzymes and receptors	[3]	
Anti-fibrotic Activity	3D Human "Liver-on-a-Chip" (Hepatocytes, Kupffer cells, Stellate cells)	↓ 35.4% in α-Smooth Muscle Actin (αSMA) (p<0.0001)	[3]	
↓ 42.5% in Collagen Type 1 (p<0.0001)	[3]			
INI-822	Enzyme Inhibition	Biochemical Assay	Low nM potency	[4]
Selectivity	Biochemical Assays	>100-fold selectivity over other HSD17B family members	[4]	
Anti-fibrotic Activity	3D Human "Liver-on-a-Chip"	↓ up to 45% in αSMA	[1]	
↓ up to 42% in Collagen Type 1	[1]			
Exemplified Compound	Enzyme Inhibition	LC/MS-based estrone detection	IC50 ≤ 0.1 μM	[6]

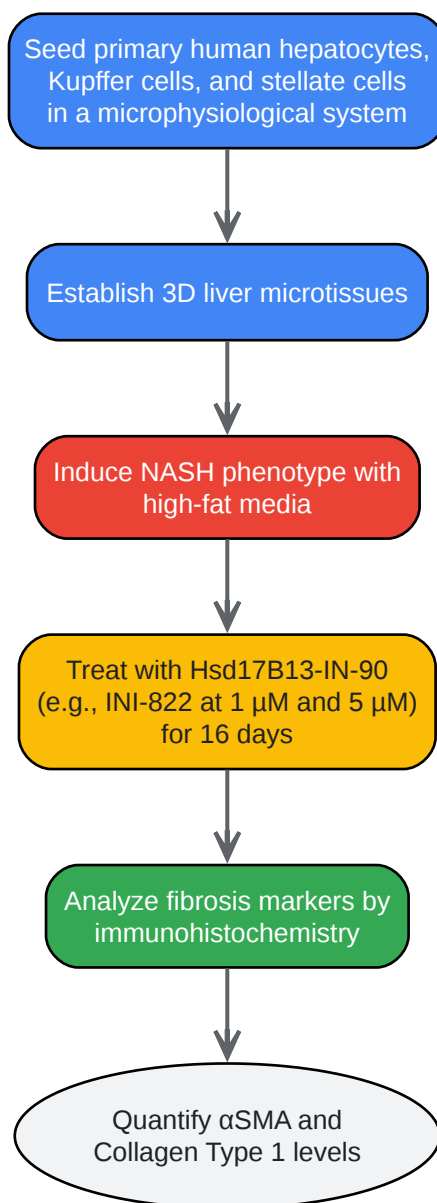
## In Vivo Efficacy

Compound	Animal Model	Diet	Key Findings	Reference
INI-822	Zucker Obese Rats	-	↑ 79-fold in the HSD17B13 substrate, 12-HETE	[1]
INI-822	Rats	High-fat, choline-deficient	Statistically significant ↓ in Alanine Aminotransferase (ALT)	
Statistically significant ↑ in hepatic phosphatidylcholine (PC) levels				
↑ in levels of HSD17B13 lipid substrates				
INI-822	Sprague-Dawley Rats	Choline-deficient, amino acid-defined, high-fat (CDAA-HFD)	Dose-dependent ↓ in plasma PCs containing EPA and DHA	[7]
Mean ED50 of 5.6 mg/kg across multiple substrates and products				
	[7]			

## Experimental Protocols

### 3D Human "Liver-on-a-Chip" Model for Anti-Fibrotic Activity

This assay utilizes a microphysiological system to co-culture primary human hepatocytes, Kupffer cells, and stellate cells, creating a 3D liver microtissue that mimics the cellular interactions in the human liver.



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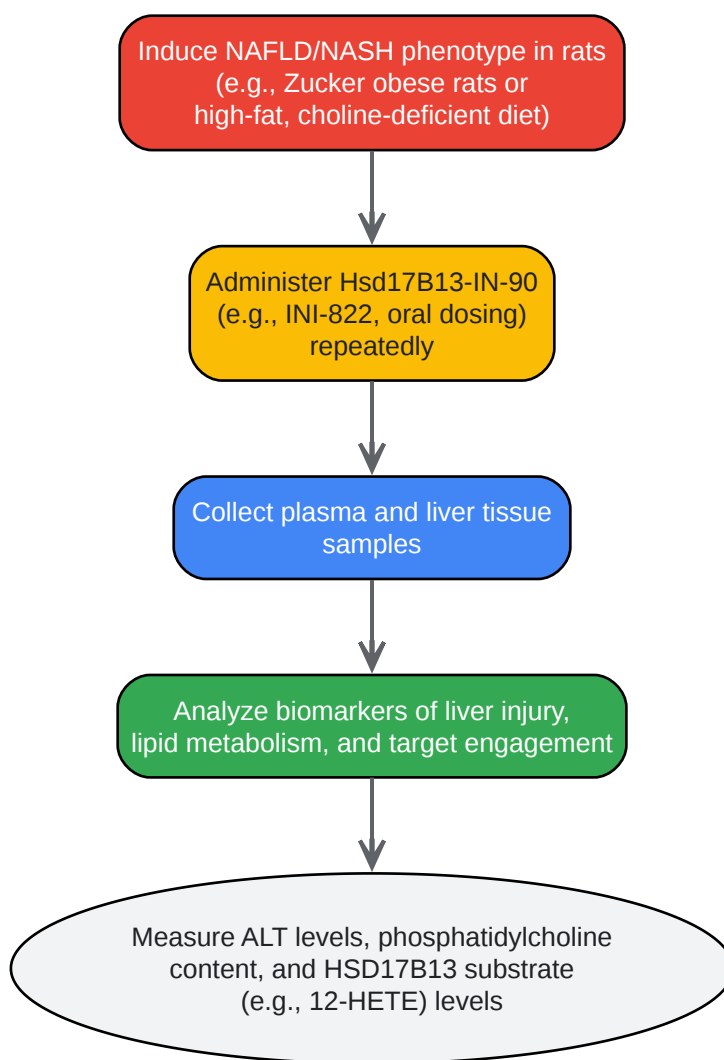
Caption: Experimental workflow for the 3D "Liver-on-a-Chip" assay.

Methodology:

- Cell Culture: Primary human hepatocytes, Kupffer cells, and stellate cells are co-cultured in a microphysiological system (e.g., CN Bio's PhysioMimix OOC).[4][8]
- NASH Induction: The liver microtissues are maintained in a high-fat medium to induce a NASH-like phenotype characterized by steatosis, inflammation, and fibrosis.[3]
- Inhibitor Treatment: The cultures are treated with the HSD17B13 inhibitor (e.g., INI-822 at concentrations of 1  $\mu$ M and 5  $\mu$ M) for a period of 16 days.[4]
- Endpoint Analysis: Following treatment, the microtissues are fixed and analyzed by immunohistochemistry for key fibrosis markers, including  $\alpha$ -smooth muscle actin ( $\alpha$ SMA) and collagen type 1.[3][4]

## In Vivo Assessment in Rat Models of NAFLD

Rodent models are employed to evaluate the in vivo efficacy and pharmacodynamic effects of HSD17B13 inhibitors.



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